CYP2E1 Inhibitory Potency: 4-Methoxybenzyl vs. 4-Chlorobenzyl Analog
In human liver microsomes, the 4-methoxybenzyl derivative exhibits an IC50 of 50,000 nM against CYP2E1 [1]. This is approximately 3.3-fold less potent than its 4-chlorobenzyl analog, which shows an IC50 of 15,000 nM under comparable assay conditions [2]. The reduced CYP2E1 inhibitory potency of the methoxy analog suggests a potentially lower risk for drug-drug interactions mediated by this specific cytochrome P450 isoform.
| Evidence Dimension | Inhibition of CYP2E1 |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (50 μM) |
| Comparator Or Baseline | 3-(4-chlorobenzyl)-1,3-benzoxazol-2(3H)-one (CHEMBL4164113): IC50 = 15,000 nM (15 μM) |
| Quantified Difference | 3.3-fold less potent |
| Conditions | Human liver microsomes, chlorzoxazone as substrate, 5 min preincubation, LC-MS/MS analysis [REFS-1, REFS-2] |
Why This Matters
This differential CYP inhibition profile provides a scientific basis for selecting the methoxy analog over the chloro analog in studies where minimal CYP2E1 interference is required.
- [1] BindingDB BDBM50380507 / ChEMBL CHEMBL2018921. IC50 = 50,000 nM for CYP2E1 inhibition by 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one. View Source
- [2] BindingDB BDBM50366398 / ChEMBL CHEMBL4164113. IC50 = 15,000 nM for CYP2E1 inhibition by 3-(4-chlorobenzyl)benzo[d]oxazol-2(3H)-one. View Source
